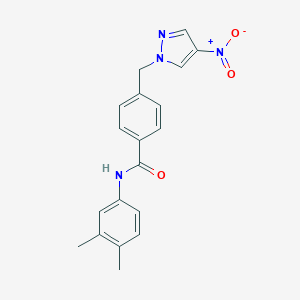
4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide, also known as CSPC-01, is a chemical compound that has been widely studied in scientific research. It is a pyrazole-based compound that has shown potential in various applications, including as an anti-cancer agent and an anti-inflammatory drug.
作用機序
The mechanism of action of 4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. It has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in the inflammatory response. By inhibiting these pathways, 4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide can induce apoptosis in cancer cells and reduce inflammation.
Biochemical and Physiological Effects
4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell migration and invasion. Inflammatory cytokine production is also inhibited by 4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide. These effects are thought to be mediated by the inhibition of signaling pathways in cells.
実験室実験の利点と制限
One advantage of 4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide is its high purity, which makes it suitable for use in lab experiments. Its synthesis method has been optimized to achieve a high yield and purity of the compound. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on 4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in vivo and its potential for use in combination with other anti-cancer drugs. Another area of interest is its potential as an anti-inflammatory drug. Studies are needed to determine its efficacy in animal models of inflammatory diseases. Finally, the mechanism of action of 4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide needs to be further elucidated to better understand its effects on cells.
Conclusion
In conclusion, 4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide is a pyrazole-based compound that has shown potential in various scientific research applications, including as an anti-cancer agent and an anti-inflammatory drug. Its synthesis method has been optimized to achieve a high yield and purity of the compound. Its mechanism of action is not fully understood, but it is thought to involve the inhibition of signaling pathways in cells. 4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide has a range of biochemical and physiological effects, including inducing apoptosis in cancer cells and inhibiting the production of pro-inflammatory cytokines. Further research is needed to determine its potential as a therapeutic agent in cancer and inflammatory diseases.
合成法
The synthesis of 4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide involves the reaction of 4-chloro-1,3-dimethylpyrazole-5-carboxylic acid with 4-aminobenzenesulfonamide in the presence of a coupling reagent. The reaction yields 4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide as a white solid with a purity of over 98%. The synthesis method has been optimized to achieve a high yield and purity of the compound.
科学的研究の応用
4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide has been studied extensively for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. 4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide works by inducing apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the spread of cancer.
In addition to its anti-cancer properties, 4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide has also been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes 4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
製品名 |
4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C12H13ClN4O3S |
分子量 |
328.78 g/mol |
IUPAC名 |
4-chloro-2,5-dimethyl-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H13ClN4O3S/c1-7-10(13)11(17(2)16-7)12(18)15-8-3-5-9(6-4-8)21(14,19)20/h3-6H,1-2H3,(H,15,18)(H2,14,19,20) |
InChIキー |
PMLRPNXFDOPWBB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C |
正規SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B213854.png)
![Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B213856.png)
![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B213857.png)
![Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B213858.png)


![Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213866.png)
![4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine](/img/structure/B213867.png)
![methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213869.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide](/img/structure/B213871.png)
![2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213874.png)

![4-chloro-1,3-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B213876.png)